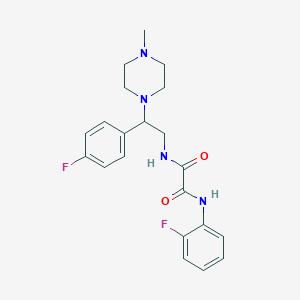
N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with CAS Number 906151-16-4, is a synthetic organic compound known for its potential biological activities. This compound belongs to the class of oxalamides, which are characterized by their amide linkages derived from oxalic acid. The presence of fluorine and piperazine moieties in its structure suggests significant implications for its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C21H24F2N4O2, and it has a molecular weight of 402.4 g/mol. The structural features include two fluorinated phenyl groups and a piperazine ring, which may enhance its lipophilicity and biological interactions.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets or enzymes involved in critical biological processes. The fluorine atoms in the structure can enhance binding affinity and metabolic stability, which are crucial for therapeutic efficacy.
Case Studies and Research Findings
Current literature does not provide extensive case studies specifically focused on this compound. However, related compounds within the oxalamide family have been studied:
- Anticancer Studies : Research indicates that similar oxalamides can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, studies on related compounds have demonstrated growth inhibition in various cancer cell lines.
- Neuropharmacological Research : Compounds containing piperazine rings have been shown to act as serotonin receptor modulators, influencing mood and anxiety pathways. This suggests potential applications in treating depression or anxiety disorders.
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance their bioactivity.
Comparative Analysis
To understand the potential of this compound relative to other compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| N1-(2-fluorophenyl)-N2-(...)oxalamide | C21H24F2N4O2 | Potential anticancer, neuroactive | Fluorinated phenyls enhance lipophilicity |
| N1-(4-chlorophenyl)-N2-(...)oxalamide | C22H26ClF2N4O3 | Anticancer | Chlorine substitution affects activity |
| N1-(4-fluorophenyl)-N2-(...)oxalamide | C21H24F3N3O3 | Antimicrobial | Increased fluorination improves stability |
属性
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-6-8-16(22)9-7-15)14-24-20(28)21(29)25-18-5-3-2-4-17(18)23/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCJAFSRPFLWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














